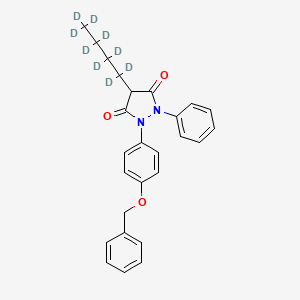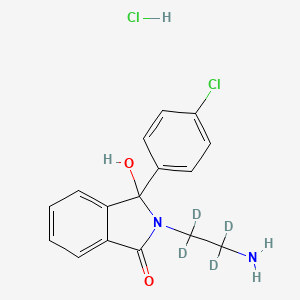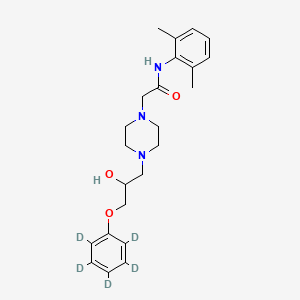
Dimethyl 4-aminopyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-aminopyridine-2,6-dicarboxylate is a chemical compound with the CAS Number: 150730-41-9 . It has a linear formula of C9H10N2O4 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-aminopyridine-2,6-dicarboxylate is represented by the InChI Code: 1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) . The molecular weight of the compound is 210.19 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl 4-aminopyridine-2,6-dicarboxylate are not available, related compounds like 4-(Dimethylamino)pyridine have been used as a catalyst for the acylation of alcohols with acid anhydrides .
Physical And Chemical Properties Analysis
Dimethyl 4-aminopyridine-2,6-dicarboxylate is a solid compound . It has a molecular weight of 210.19 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Suitability : Liu Jun-teng (2011) discussed the synthesis of 2,6-Dimethyl-4-aminopyridine, highlighting its suitability for industrial production due to the chosen synthetic process starting from 2,6-dimethylpyridine (Liu Jun-teng, 2011).
Photochemical Properties : E. Taylor and R. O. Kan (1963) studied the photochemical dimerization of 2-aminopyridines, including 2-aminopyridine derivatives, in hydrochloric acid solution, leading to the formation of dimers with unique chemical and physical properties (Taylor & Kan, 1963).
Catalysis in Polymer Synthesis : Kisoo Kim et al. (2018) researched the use of aromatic amine ligands and copper(I) chloride, including 4-aminopyridine, for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), demonstrating the efficiency of the 4-aminopyridine/Cu(I) catalyst system in this context (Kim et al., 2018).
Application in Dye-Sensitized Solar Cells : E. Constable et al. (2009) synthesized copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine ligands, including those with carboxylic acid substituents related to Dimethyl 4-aminopyridine-2,6-dicarboxylate, for use in copper-based dye-sensitized solar cells (Constable et al., 2009).
Thermal Decomposition Studies : Z. Novák et al. (2006) explored the thermal decomposition of an azo-bridged tricyclic ring system involving dimethyl 4-methylpyridazine-3,6-dicarboxylate, a related compound, which provided insights into its thermal stability and potential applications (Novák et al., 2006).
Hydrogen Bond Complexation Study : L. Goldenberg and O. Neilands (1999) investigated the hydrogen bond complexation of dimethyl-[1-butyl-2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene with aminopyridine derivatives, providing valuable insights into the binding and interaction characteristics of related aminopyridine compounds (Goldenberg & Neilands, 1999).
Bioactive Compound Synthesis : Mohaned M. Sahb and Z. M. Kadam (2022) synthesized new derivatives of thiazolidine and oxazepine linked to pyridine moieties, including 4-aminopyridine, and evaluated their biological activity, highlighting the potential pharmaceutical applications (Sahb & Kadam, 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl 4-aminopyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSUWWTESDXNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-aminopyridine-2,6-dicarboxylate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)





![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)


![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)